![molecular formula C14H17NO4 B13702623 Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate
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Overview
Description
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate in the presence of a catalyst . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted azepines, depending on the reagents and conditions used .
Scientific Research Applications
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a bicyclic compound featuring a benzoazepine framework, characterized by two carboxylate groups at the 1 and 7 positions of the azepine ring. The presence of dimethyl ester groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Scientific Research Applications
- Serotonin Receptor Agonist: Derivatives of this compound may act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various neurological disorders and could be targeted for therapeutic interventions.
- Anti-inflammatory and Analgesic Activities: Compounds with similar scaffolds have shown potential in anti-inflammatory and analgesic activities.
- Interaction Studies: Interaction studies often focus on its binding affinity to various receptors.
Structural Analogues
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Notable Features |
---|---|---|
2,3-Dihydrobenzo[b]azepine | Bicyclic | Lacks carboxyl groups; used in neuropharmacology |
Dimethyl 4-Cyano-2,3,6,7-tetrahydro-1H-benzazonine | Tetrahydro derivative | Contains cyano group; different biological activity |
Methyl 7-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Oxo derivative | Exhibits different reactivity patterns |
Mechanism of Action
The mechanism of action of Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A simpler analog without the dimethyl and dicarboxylate groups.
Benzodiazepines: Compounds with similar ring structures but different functional groups and pharmacological properties.
Oxazepines and Thiazepines: Heterocycles with oxygen or sulfur atoms in the ring, exhibiting different chemical and biological activities.
Uniqueness
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of dimethyl and dicarboxylate groups enhances its solubility and potential for derivatization, making it a valuable compound in various research and industrial applications .
Biological Activity
Dimethyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a compound of increasing interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzo[b]azepine ring system. Its molecular formula is C12H13N1O4, and it has a molecular weight of approximately 235.24 g/mol. The compound is classified under the category of azepines and exhibits various pharmacological activities.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anticancer Properties : Recent studies have indicated that derivatives of tetrahydrobenzoazepines exhibit significant anticancer activity. For instance, compounds similar to dimethyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine have shown potent inhibition against cancer cell lines such as A549 (lung cancer) with IC50 values in the low micromolar range .
- Immunomodulatory Effects : Research has demonstrated that benzazepine derivatives can modulate immune responses by inhibiting T cell proliferation and natural killer (NK) cell functions. This suggests potential applications in immunotherapy or as adjuvants in cancer treatment .
- PARP Inhibition : Some studies have highlighted the role of related compounds as PARP inhibitors. For example, a derivative showed an IC50 value of 19.24 nM against PARP-1, indicating its potential as a therapeutic agent in cancers with defective DNA repair mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways. Flow cytometry analysis indicated that treatment with certain derivatives resulted in increased apoptosis rates in A549 cells .
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : The inhibition of PARP leads to decreased DNA repair capabilities in cancer cells, promoting cell death especially in tumor types with BRCA mutations .
- Modulation of Immune Responses : By affecting T cell and NK cell functions, these compounds may alter the immune landscape in tumors, potentially enhancing the efficacy of existing therapies .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer Activity | IC50 against A549 cells: ~1.95 µM | |
PARP Inhibition | IC50 for PARP-1: 19.24 nM | |
Immunomodulation | Inhibition of T cell proliferation |
Case Study: PARP Inhibition and Apoptosis Induction
In a recent study involving a derivative compound similar to this compound:
- Objective : To evaluate the anticancer efficacy and mechanism of action.
- Methodology : MTT assays were performed on A549 lung cancer cells.
- Results : The compound exhibited a significant reduction in cell viability with an IC50 value indicating strong antiproliferative effects. Flow cytometry confirmed that the compound induced apoptosis in a dose-dependent manner.
The study concluded that the compound's ability to inhibit PARP and induce apoptosis presents it as a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
dimethyl 2,3,4,5-tetrahydro-1-benzazepine-1,7-dicarboxylate |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-6-7-12-10(9-11)5-3-4-8-15(12)14(17)19-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
DNRVAOAWAINPLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CCCC2)C(=O)OC |
Origin of Product |
United States |
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